![molecular formula C20H22N4 B2674292 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 683795-44-0](/img/structure/B2674292.png)

1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

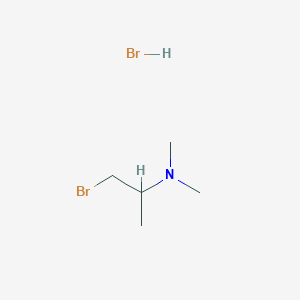

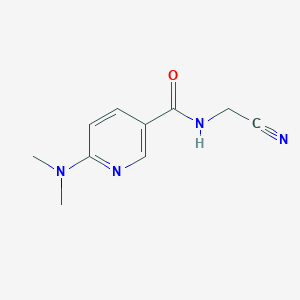

This compound is a benzimidazole derivative with the molecular formula C20H22N4. Its average mass is 318.415 Da and its monoisotopic mass is 318.184448 Da . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, which is a bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Scientific Research Applications

Pharmaceutical Research and Drug Development

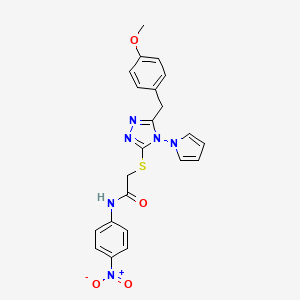

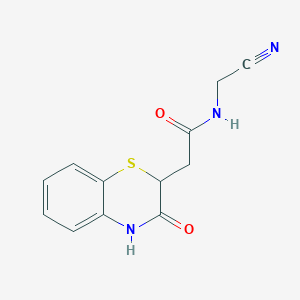

1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives have been a focus in pharmaceutical research, particularly in the development of inhibitors for specific enzymes. For instance, compounds related to this chemical structure have been studied as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant in the treatment of type-2 diabetes. These inhibitors were prepared labeled with carbon-13 and carbon-14 to facilitate drug metabolism, pharmacokinetics, bioanalytical, and other studies (Latli et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on the synthesis of novel heterocyclic compounds containing benzimidazole derivatives, starting from structures similar to this compound. These compounds have shown promising antimicrobial activity against various pathogenic bacterial strains, such as Escherichia coli and Staphylococcus aureus, as well as viral strains like rotavirus and adenovirus. Molecular docking and validation studies have also been performed to predict potential bacterial target receptors for these compounds (Bassyouni et al., 2012).

Antiproliferative and Apoptotic Activities

Another area of research involves studying the antiproliferative and apoptotic activities of related compounds. For example, studies on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, a compound with structural similarities, have revealed significant activities in inhibiting cell proliferation. These compounds can induce apoptosis and disrupt the cell cycle, specifically arresting the G2/M phase in a time-dependent manner, indicating potential applications in cancer treatment (Sarhan et al., 2010).

Development of Antitumor Agents

The benzimidazole core structure, present in this compound, has been explored for its potential in developing antitumor agents. Research in this domain has focused on synthesizing benzimidazole-pyrimidine conjugates and evaluating their cytotoxic activity against a variety of cancer cell lines, demonstrating marked potency when compared with known anticancer drugs (Abdel-Mohsen et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-3-15-13(2)16(12-21)20-23-17-10-6-7-11-18(17)24(20)19(15)22-14-8-4-5-9-14/h6-7,10-11,14,22H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCXOSKRJHVXCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2674213.png)

![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2674214.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2674215.png)

![N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2674216.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2674217.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)

![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)